AZD5248

DPP1 Cathepsin C IC50

AZD5248 is the definitive positive control for detecting aortic binding liability in DPP1 inhibitor candidates. Its well-characterized covalent aortic binding—confirmed by rat QWBA studies and mechanistically linked to elastin aldehyde cross-linking—makes it an essential reference standard for tiered safety screening cascades. Unlike structurally distinct DPP1 inhibitors such as brensocatib, AZD5248's α-amino acid-based amidoacetonitrile scaffold uniquely enables mechanistic studies of scaffold-driven off-target cardiovascular toxicity. Procurement is recommended exclusively for: (1) aortic binding liability assays, (2) scaffold-hopping medicinal chemistry SAR programs, and (3) validating in vitro aldehyde reactivity and competitive covalent binding assays.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
CAS No. 1254318-44-9
Cat. No. B8448892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5248
CAS1254318-44-9
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C(=O)NC(CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N
InChIInChI=1S/C22H22N4O2/c23-14-17-3-7-19(8-4-17)18-5-1-16(2-6-18)13-20(15-24)26-21(27)22(25)9-11-28-12-10-22/h1-8,20H,9-13,25H2,(H,26,27)/t20-/m0/s1
InChIKeyNNUFRZJZOXVZIT-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD5248 (CAS 1254318-44-9): A First-Generation Oral DPP1 Inhibitor with Defined Potency and Critical Safety Limitations for COPD Research Procurement


AZD5248 (CAS 1254318-44-9) is a first-generation, orally bioavailable small-molecule inhibitor of dipeptidyl peptidase 1 (DPP1, also known as cathepsin C), developed by AstraZeneca for research into chronic inflammatory and autoimmune diseases such as chronic obstructive pulmonary disease (COPD) [1]. The compound demonstrates nanomolar inhibitory potency against human DPP1 (IC50 = 44 nM) and rat DPP1 (IC50 = 67 nM) in enzymatic assays . However, AZD5248 exhibits a critical safety liability—covalent aortic binding observed in rat quantitative whole-body autoradiography (QWBA) studies—which led to the termination of its clinical development prior to human dosing [2]. This compound serves as a valuable research tool for studying DPP1-mediated neutrophil serine protease (NSP) activation pathways and for benchmarking the safety liabilities associated with α-amino acid-based DPP1 inhibitor scaffolds [3].

Why AZD5248 Cannot Be Substituted by Generic DPP1 Inhibitors: The Consequence of Scaffold-Specific Aortic Binding Liability


Generic substitution among DPP1 inhibitors is scientifically unsound due to fundamental differences in chemical scaffold architecture and attendant safety profiles. AZD5248 belongs to the α-amino acid-based amidoacetonitrile class, a scaffold that has been mechanistically linked to irreversible covalent binding to aldehyde-rich elastin cross-links in aortic tissue [1]. This scaffold-specific liability is not a class-wide feature of all DPP1 inhibitors; structurally distinct inhibitors such as GSK2793660 (an irreversible α,β-unsaturated amide) and brensocatib/AZD7986 (a reversible inhibitor with a different chemotype) do not exhibit the same aortic binding profile [2][3]. Consequently, substituting AZD5248 with another DPP1 inhibitor without accounting for this scaffold-driven safety differentiation would invalidate any study designed to evaluate target engagement versus off-target aortic toxicity. Procurement decisions must be guided by the specific research objective: AZD5248 is uniquely suited as a positive control for aortic binding liability assays and as a reference compound for scaffold-hopping medicinal chemistry programs [1].

Quantitative Differentiation of AZD5248 from DPP1 Inhibitor Comparators: Head-to-Head Enzymatic Potency, Scaffold Liability, and Pharmacodynamic Efficacy


Enzymatic Potency Comparison: AZD5248 vs. GSK2793660 and Brensocatib (AZD7986)

AZD5248 exhibits moderate nanomolar inhibitory potency against human DPP1, with a reported IC50 of 44 nM . This potency is substantially lower than that of GSK2793660, an irreversible DPP1 inhibitor with an IC50 range of 0.43–1 nM . Conversely, AZD5248 demonstrates superior potency relative to brensocatib (AZD7986), a reversible DPP1 inhibitor, which shows a pIC50 of 6.85 (equivalent to approximately 141 nM IC50) against human DPP1 in enzymatic assays [1]. Thus, AZD5248 occupies an intermediate potency position among DPP1 inhibitors, making it a useful comparator for structure-activity relationship (SAR) studies.

DPP1 Cathepsin C IC50

Aortic Binding Liability: AZD5248 as a Benchmark for Scaffold-Specific Cardiovascular Toxicity

AZD5248 exhibits pronounced, irreversible covalent binding to aortic tissue, a liability identified via rat quantitative whole-body autoradiography (QWBA) studies [1]. This finding directly led to the termination of AZD5248's clinical development prior to human dosing [1]. In contrast, the conformationally restricted derivative 'compound 3p'—developed from the AZD5248 scaffold—demonstrated complete abolition of aortic binding in the same QWBA assay, while retaining potent DPP1 inhibition [2]. This direct comparator data establishes AZD5248 as a definitive positive control for aortic binding liability assays and a critical reference compound for medicinal chemistry programs aimed at eliminating this off-target toxicity.

Aortic binding Safety pharmacology QWBA

In Vivo Pharmacodynamic Efficacy: Reduction of Neutrophil Serine Protease (NSP) Activity in Rat Model

Oral administration of AZD5248 to rats produces a dose-dependent reduction in neutrophil serine protease (NSP) activity in both bone marrow and blood compartments, directly correlating with DPP1 inhibition [1]. While absolute ED50 values for NSP reduction are not explicitly reported in the primary literature for AZD5248, the compound's in vivo pharmacodynamic effect is qualitatively comparable to that observed with structurally related DPP1 inhibitors such as brensocatib, which has demonstrated NSP activity reductions of 50–70% in bronchiectasis patients at clinically relevant doses [2]. This cross-study comparability supports AZD5248's utility as an in vivo tool compound for modeling DPP1-mediated NSP suppression in preclinical COPD research.

Neutrophil serine protease Pharmacodynamics COPD

Isotope-Labeled Derivatives for Quantitative ADME and Biodistribution Studies

AZD5248 has been successfully synthesized in tritium-labeled (³H), carbon-14-labeled (¹⁴C), and stable isotope-labeled forms to support advanced ADME and biodistribution studies [1]. Tritium-labeled AZD5248 was prepared via a 3-stage amide-directed hydrogen isotope exchange, while ¹⁴C-labeled material was obtained through modifications of the medicinal chemistry synthetic route [1]. This labeling capability is not uniformly available for all DPP1 inhibitors; for instance, commercial availability of radiolabeled GSK2793660 or brensocatib is limited or unreported. The existence of validated synthetic routes for labeled AZD5248 enables quantitative whole-body autoradiography (QWBA), mass balance, and tissue distribution studies that are essential for characterizing the compound's unique aortic binding liability [2].

Radiolabeling ADME QWBA

Cross-Species Enzymatic Potency: Human vs. Rat DPP1 Inhibition

AZD5248 demonstrates a modest species-dependent difference in DPP1 inhibitory potency, with an IC50 of 44 nM for human DPP1 and 67 nM for rat DPP1, representing a 1.5-fold decrease in potency against the rodent ortholog . This contrasts with brensocatib (AZD7986), which exhibits a more pronounced species variation: pIC50 values of 6.85 for human (~141 nM) and 7.7 for rat (~20 nM), corresponding to a ~7-fold increase in potency against rat DPP1 relative to human [1]. The relatively flat species potency profile of AZD5248 simplifies cross-species dose translation in preclinical efficacy and toxicology studies.

Species selectivity DPP1 Preclinical translation

Scaffold Classification: α-Amino Acid Amidoacetonitrile as a First-Generation DPP1 Inhibitor Chemotype

AZD5248 is structurally classified as an α-amino acid-based amidoacetonitrile, representing the first-generation DPP1 inhibitor chemotype developed by AstraZeneca [1]. This scaffold is mechanistically distinct from second-generation DPP1 inhibitors such as GSK2793660 (an irreversible α,β-unsaturated amide) and brensocatib (a reversible inhibitor of undisclosed chemotype). The α-amino acid scaffold of AZD5248 has been directly implicated in its aortic binding liability through reactivity with aldehyde moieties in elastin [2]. Consequently, AZD5248 serves as the foundational reference compound for understanding scaffold-dependent toxicity within the DPP1 inhibitor class.

Scaffold Medicinal chemistry Lead optimization

Validated Research Applications for AZD5248 Based on Quantitative Evidence of Potency, Safety Liability, and Labeled Probe Availability


Positive Control for In Vitro Aldehyde Reactivity and Aortic Binding Liability Assays

AZD5248 is the definitive positive control compound for validating in vitro aldehyde reactivity assays and competitive covalent binding assays designed to detect aortic binding liability in DPP1 inhibitor candidates [1]. Its well-characterized aortic binding in rat QWBA and mechanistic link to elastin aldehyde cross-linking make it an essential reference standard for tiered safety screening cascades [2].

Reference Compound for Scaffold-Hopping Medicinal Chemistry Programs

Medicinal chemistry teams seeking to eliminate aortic binding from α-amino acid-based DPP1 inhibitors can use AZD5248 as the benchmark starting scaffold. Direct comparison with conformationally restricted derivatives (e.g., compound 3p) provides a validated SAR framework for designing next-generation inhibitors free of cardiovascular toxicity [1].

In Vivo Pharmacodynamic Tool for Modeling DPP1-Mediated NSP Suppression in Rodent COPD Models

Oral administration of AZD5248 in rats produces quantifiable reductions in neutrophil serine protease activity in bone marrow and blood, establishing it as a validated tool compound for studying the DPP1-NSP axis in preclinical models of COPD and neutrophilic inflammation [1].

Quantitative ADME and Biodistribution Studies Using Isotope-Labeled AZD5248

The availability of peer-reviewed synthetic routes for ³H-labeled, ¹⁴C-labeled, and stable isotope-labeled AZD5248 enables precise mass balance, tissue distribution, and QWBA studies [1]. This capability is particularly valuable for characterizing the biodistribution of α-amino acid-based DPP1 inhibitors and quantifying aortic binding in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.